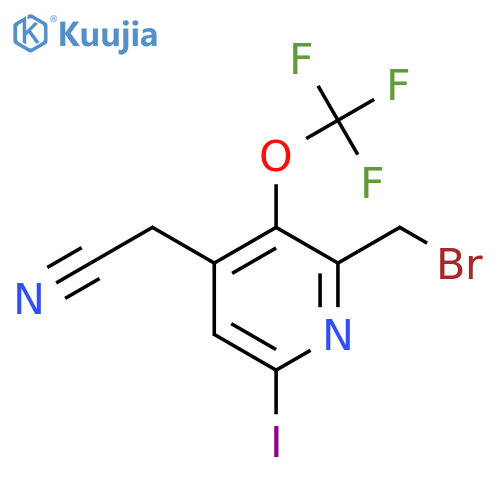Cas no 1806136-50-4 (2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)

1806136-50-4 structure
商品名:2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
CAS番号:1806136-50-4
MF:C9H5BrF3IN2O
メガワット:420.952483892441
CID:4838880
2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C9H5BrF3IN2O/c10-4-6-8(17-9(11,12)13)5(1-2-15)3-7(14)16-6/h3H,1,4H2
- InChIKey: RHUGWYXWRQZYQW-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CC#N)=C(C(CBr)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 45.9
2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087414-1g |
2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1806136-50-4 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1806136-50-4 (2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
